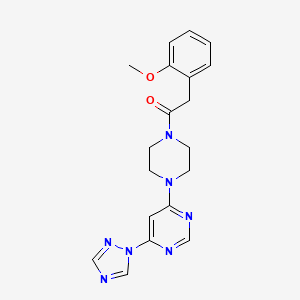

![molecular formula C19H19ClN2O2 B2488834 2-{[(5-Chloro-2-methylphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(3aH)-dione CAS No. 1005096-12-7](/img/structure/B2488834.png)

2-{[(5-Chloro-2-methylphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(3aH)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

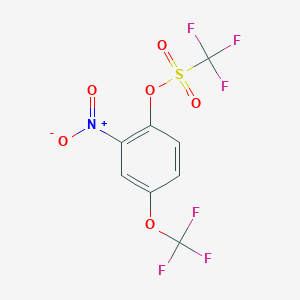

2-{[(5-Chloro-2-methylphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(3aH)-dione is a useful research compound. Its molecular formula is C19H19ClN2O2 and its molecular weight is 342.82. The purity is usually 95%.

BenchChem offers high-quality 2-{[(5-Chloro-2-methylphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(3aH)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[(5-Chloro-2-methylphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(3aH)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Bardoxolone exhibits promising anticancer effects. Researchers have investigated its ability to inhibit tumor growth and metastasis. Mechanistically, it activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress. By enhancing antioxidant responses, Bardoxolone may help combat cancer progression .

Anti-Inflammatory Activity

Inflammation contributes to various diseases, including cardiovascular disorders and chronic kidney disease. Bardoxolone’s anti-inflammatory properties stem from its ability to modulate inflammatory pathways. It suppresses pro-inflammatory cytokines and promotes resolution of inflammation. Clinical trials are exploring its potential in managing chronic inflammatory conditions .

Renoprotective Effects

Chronic kidney disease (CKD) affects millions worldwide. Bardoxolone has shown promise in CKD management by improving glomerular filtration rate (GFR) and reducing proteinuria. It activates Nrf2, leading to enhanced antioxidant defenses and reduced renal damage. Ongoing studies aim to validate its efficacy in CKD patients .

Metabolic Syndrome and Diabetes

Metabolic syndrome, characterized by obesity, insulin resistance, and hypertension, increases the risk of cardiovascular events. Bardoxolone’s multifaceted effects include improving insulin sensitivity, reducing inflammation, and enhancing mitochondrial function. Clinical trials explore its potential as an adjunct therapy for diabetes and metabolic syndrome .

Neuroprotection

Emerging evidence suggests that Bardoxolone may protect neurons from oxidative stress and neuroinflammation. Its Nrf2 activation supports neuronal survival and mitigates neurodegenerative processes. Researchers investigate its role in conditions like Alzheimer’s disease and Parkinson’s disease .

Dermatological Applications

Bardoxolone’s anti-inflammatory and antioxidant properties extend to dermatology. It may aid wound healing, reduce skin inflammation, and alleviate conditions like psoriasis. Topical formulations are being explored for localized skin benefits .

Eigenschaften

IUPAC Name |

4-[(5-chloro-2-methylanilino)methyl]-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O2/c1-9-2-3-10(20)6-15(9)21-8-22-18(23)16-11-4-5-12(14-7-13(11)14)17(16)19(22)24/h2-6,11-14,16-17,21H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZYLVCRMQXESH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NCN2C(=O)C3C4C=CC(C3C2=O)C5C4C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(5-Chloro-2-methylphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(3aH)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

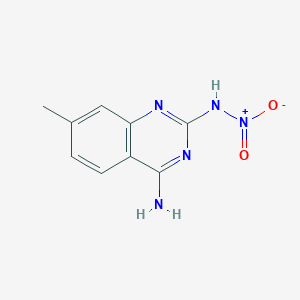

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2488754.png)

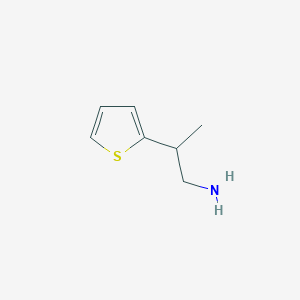

![5-chloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-methoxybenzamide](/img/structure/B2488756.png)

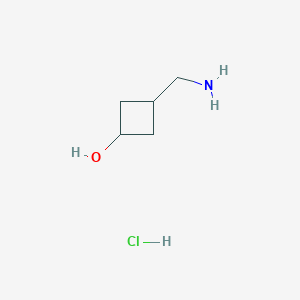

![Tert-butyl n-[(1r,3r)-3-hydroxycyclohexyl]carbamate](/img/no-structure.png)

![3-butyl-2-(isobutylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2488766.png)

![N-(3-methylisoxazol-5-yl)-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2488772.png)

![3-amino-5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2488773.png)